molecular formula C17H21NO3S B4393995 4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide

4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide

Cat. No.: B4393995
M. Wt: 319.4 g/mol
InChI Key: GPUDOGXXOUZIBJ-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethoxy, ethylphenyl, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable sulfonyl chloride with an amine. In this case, 4-ethoxybenzenesulfonyl chloride can be reacted with 2-ethylphenylamine.

    Substitution reactions: The ethoxy and methyl groups can be introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form a carboxylic acid.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonic acid.

    Reduction: Formation of 4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new antimicrobial agents.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, thereby inhibiting enzyme activity. This inhibition can disrupt essential biological processes, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethoxy-N-(2-ethylphenyl)benzenesulfonamide
  • 4-ethoxy-N-(2-ethylphenyl)-3-nitrobenzenesulfonamide
  • 4-ethoxy-N-(2-ethylphenyl)-2,5-dimethylbenzenesulfonamide

Uniqueness

4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethoxy, ethylphenyl, and methyl groups can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes.

Properties

IUPAC Name

4-ethoxy-N-(2-ethylphenyl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S/c1-4-14-8-6-7-9-16(14)18-22(19,20)15-10-11-17(21-5-2)13(3)12-15/h6-12,18H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPUDOGXXOUZIBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OCC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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